5-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Description

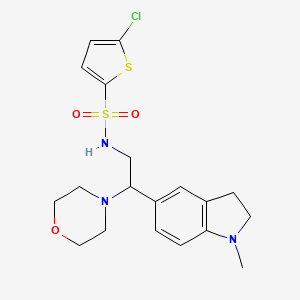

5-Chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by a thiophene sulfonamide backbone substituted with a chlorine atom at the 5-position and a complex side chain containing a 1-methylindolin-5-yl group and a morpholinoethyl moiety. Sulfonamides are historically significant for their antibacterial properties and are increasingly studied for roles in enzyme inhibition, receptor modulation, and as intermediates in pharmaceutical synthesis . The chlorine substituent likely enhances lipophilicity, while the morpholinoethyl group may improve solubility compared to simpler alkylamines. The 1-methylindolin-5-yl group introduces a bicyclic aromatic system, which could influence binding interactions with biological targets.

Properties

IUPAC Name |

5-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O3S2/c1-22-7-6-15-12-14(2-3-16(15)22)17(23-8-10-26-11-9-23)13-21-28(24,25)19-5-4-18(20)27-19/h2-5,12,17,21H,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGGYILLITYQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20ClN3O4S

- Molecular Weight : 409.89 g/mol

- CAS Number : 721401-53-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and the introduction of morpholino and indoline groups. The synthetic pathway often aims to enhance the compound's solubility and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. It has been shown to exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives similar to this compound demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against fungi of the genus Candida, showing selective action against certain strains. The growth inhibition zones were notably larger than those observed in solvent controls, indicating its potential as a therapeutic agent for fungal infections .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have revealed that the compound forms crucial interactions with these enzymes, stabilizing its binding through hydrogen bonds and pi-stacking interactions . These interactions are essential for its antibacterial activity.

Study 1: Antimicrobial Screening

A comprehensive screening of various sulfonamide derivatives, including this compound, was conducted to evaluate their antimicrobial efficacy. The results indicated that compounds with similar structural features exhibited promising antibacterial activity against clinical strains, suggesting that modifications in the molecular structure can lead to enhanced biological effects .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa |

| Other Sulfonamide Derivatives | Varies | Various Bacteria |

Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, the compound was tested against multiple strains of Candida. It showed significant antifungal activity compared to standard treatments, reinforcing its potential as an alternative therapeutic agent in managing fungal infections .

Comparison with Similar Compounds

Sulfonamide Derivatives

- 5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide (): Shares the 5-chlorothiophene-2-sulfonamide core but replaces the morpholinoethyl-indoline side chain with a thiazolo[5,4-b]pyridinylphenyl group.

- 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (): A benzamide derivative with a diethylaminoethyl side chain. The diethylamino group contrasts with the morpholinoethyl group in the target compound; morpholine’s oxygen atom may confer better solubility and reduced basicity compared to tertiary amines .

Morpholinoethyl-Containing Compounds

- 7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide (UR-12) (): Features a morpholinoethyl group linked to an indole-carboxamide scaffold. The indole core differs from the indoline system in the target compound; indoline’s reduced aromaticity may alter pharmacokinetic properties, such as metabolic stability .

Data Tables

| Compound Name | Key Structural Features | Biological Activity | Regulatory Status |

|---|---|---|---|

| 5-Chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide | Thiophene sulfonamide, Cl, morpholinoethyl, 1-methylindolin-5-yl | Not explicitly reported; inferred enzyme/receptor modulation potential | Unknown |

| 5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide | Thiophene sulfonamide, Cl, thiazolopyridinylphenyl | Not reported; structural similarity suggests possible kinase inhibition | Unknown |

| 7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide (UR-12) | Indole-carboxamide, morpholinoethyl | Psychoactive cannabinoid receptor ligand (controlled substance) | Controlled (12.5 kg or 100 DDUs maximum penalty) |

| 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Benzamide, Cl, diethylaminoethyl | Pharmaceutical impurity; possible toxicity concerns | Regulated as a pharmaceutical impurity |

Research Findings

Physicochemical Properties

- Morpholinoethyl vs.

- Indoline vs. Indole : The 1-methylindolin-5-yl group (partially saturated indole) may confer greater metabolic stability compared to fully aromatic indole systems (e.g., UR-12), which are prone to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.